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molecular formula C9H6ClNO2 B1437730 4-Chloroquinoline-6,7-diol CAS No. 1256637-72-5

4-Chloroquinoline-6,7-diol

Cat. No. B1437730
M. Wt: 195.6 g/mol
InChI Key: VIMMURSJTXDJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178557B2

Procedure details

In a tube with a stirring bar was introduced 4-chloro-6,7-dimethoxyquinoline (1.5 g, 6.71 mmol) and 15 g of pyridinium hydrochloride. The tube was sealed and the mixture stirred at 200° C. for 1 h. The reaction was cooled to RT and a saturated solution of NaHCO3 was added followed by EtOAc. The EtOAc layer was washed with a saturated solution of NaHCO3, and the aqueous solution was back extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under vacuum. The crude mixture was used in the next step.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14]C)=[C:9]([O:12]C)[CH:10]=2)[N:5]=[CH:4][CH:3]=1.Cl.[NH+]1C=CC=CC=1.C([O-])(O)=O.[Na+]>CCOC(C)=O>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([OH:14])=[C:9]([OH:12])[CH:10]=2)[N:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=C(C=C12)OC)OC
Name
pyridinium hydrochloride
Quantity
15 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 200° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
WASH
Type
WASH
Details
The EtOAc layer was washed with a saturated solution of NaHCO3
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was back extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC=NC2=CC(=C(C=C12)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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